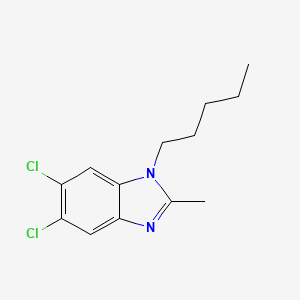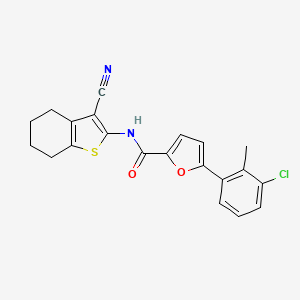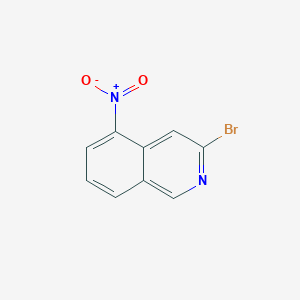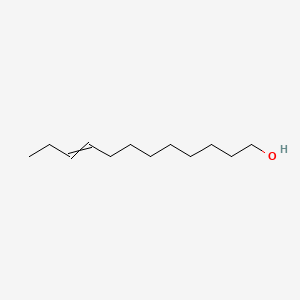![molecular formula C9H15NO2 B12452784 Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate CAS No. 122684-56-4](/img/structure/B12452784.png)
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azabicyclo[222]octane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate typically involves the reaction of a bicyclic amine with a methyl ester. One common method includes the use of a Dieckmann cyclization reaction, where a piperidine derivative undergoes cyclization to form the bicyclic structure . The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different ring sizes and substitution patterns.
2-oxa-6-azabicyclo[2.2.2]octane: Another related compound with an oxygen atom in the bicyclic framework.
Uniqueness
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate is unique due to its specific bicyclic structure and the presence of a methyl ester group. This combination of features makes it particularly useful in synthetic chemistry and medicinal research .
Properties
CAS No. |
122684-56-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-6-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-2-3-8(7)10-5-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
ZIUUUKKAMFKVCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC1NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)

![[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12452719.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)
![11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)

![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)
![2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12452744.png)

![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B12452775.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B12452778.png)
